Here are some areas of scientific research where Antalarmin hydrochloride is used:
Antalarmin hydrochloride is a selective, non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRH1). It is primarily recognized for its role in modulating stress responses by inhibiting the release of adrenocorticotropic hormone (ACTH) in response to corticotropin-releasing hormone (CRH) stimulation. The molecular formula of Antalarmin hydrochloride is C₃₄H₄₆N₄·HCl, with a molar mass of approximately 378.564 g·mol⁻¹ . This compound is significant in research related to anxiety and stress-related disorders due to its ability to block the effects of CRH, which is involved in the body's stress response.
The detailed synthetic route may vary based on specific laboratory protocols but generally follows these principles .
Antalarmin exhibits notable biological activities that make it a subject of interest in neuropharmacology. It has been shown to alleviate anxiety-like behaviors in animal models, including reduced conditioned fear responses and decreased physiological reactions associated with stress, such as tremors and autonomic responses . Additionally, studies indicate that Antalarmin can reverse the inhibition of neuronal firing in specific brain regions following CRH administration, suggesting potential therapeutic applications in anxiety disorders .
Antalarmin hydrochloride is primarily utilized in research settings to study the role of CRH and its receptors in stress-related conditions. Its applications include:
Studies have demonstrated that Antalarmin interacts with various neurotransmitter systems beyond the CRH pathway. For instance, it has been shown to influence norepinephrine release in response to stressors, implicating its role in modulating sympathetic nervous system activity . Furthermore, interaction studies reveal that Antalarmin can inhibit mast cell degranulation induced by CRH, suggesting its potential anti-inflammatory properties during stress responses .
Antalarmin shares structural and functional similarities with several other compounds that act on the CRH receptor system. Notable similar compounds include:
Compound | Type | K_i (nM) | Unique Features |
---|---|---|---|
Antalarmin | Non-peptide antagonist | 1 | High selectivity for CRH1 |
CP-154,526 | Non-peptide antagonist | 3.7 | Similar structure but lower potency |
NBI-30775 | Selective antagonist | 5 | Broader spectrum of biological activity |
DMP904 | Selective antagonist | 2 | Unique pharmacokinetic profile |
Antalarmin's unique combination of high potency and selectivity for the CRH1 receptor distinguishes it from these similar compounds, making it particularly valuable for research into stress-related disorders .